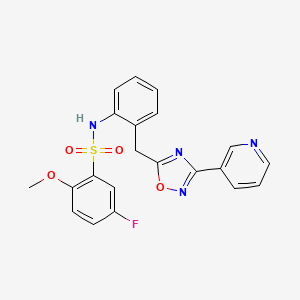
5-fluoro-2-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a compound often synthesized for its potential uses in medicinal chemistry and drug design. This complex organic molecule stands out due to its unique structural features and potential bioactivity, making it a subject of interest for researchers in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide involves multiple steps:
Initial Formation of 3-(pyridin-3-yl)-1,2,4-oxadiazole: : This step typically involves the cyclization of appropriate precursor molecules under controlled conditions.
Coupling Reaction: : The oxadiazole derivative is then coupled with 2-((2-fluoro-5-methoxyphenyl)amino)benzenesulfonamide using coupling agents such as EDCI or DCC in the presence of a base like DIPEA.
Purification: : The final product is purified using column chromatography to achieve the desired purity and yield.
Industrial Production Methods: For large-scale production, methods may involve automated synthesis with optimized reaction parameters, high-efficiency purification techniques, and advanced analytical methods to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation reactions under specific conditions.
Reduction: : It may also undergo reduction reactions, though specific conditions need to be tailored to avoid degrading the sulfonamide group.
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: : Sodium borohydride or other mild reducing agents are preferred.
Substitution: : Halogenating agents or electrophiles, depending on the desired substituent.
Major Products Formed: Depending on the reaction and conditions, products can range from hydroxylated derivatives to substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is valuable for understanding reaction mechanisms involving aromatic sulfonamides and for developing new synthetic methodologies.
Biology: The compound’s bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biological processes at the molecular level.
Medicine: Its potential pharmacological effects can lead to the development of new drugs, particularly in fields like oncology and infectious diseases.
Industry: Industrial applications include the creation of chemical intermediates for further synthesis and the development of new materials with specific properties.
Mechanism of Action
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The compound's structure allows it to interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds:
2-methoxy-N-(2-phenylbenzenesulfonamide) derivatives: : These share the sulfonamide group and aromatic structure but differ in functional group positions.
4-fluoro-2-methoxy-N-(2-phenylbenzenesulfonamide) compounds: : These also share a similar structure but vary in the position of the fluorine atom.
Uniqueness: The presence of the 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl group sets 5-fluoro-2-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide apart, providing unique properties like specific binding affinities and bioactivity profiles.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4S/c1-29-18-9-8-16(22)12-19(18)31(27,28)26-17-7-3-2-5-14(17)11-20-24-21(25-30-20)15-6-4-10-23-13-15/h2-10,12-13,26H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYRTBRYUBZGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














